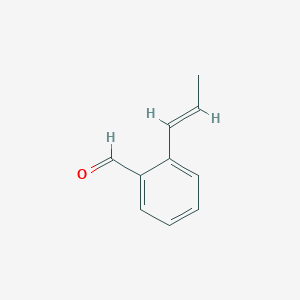

2-(Prop-1-EN-1-YL)benzaldehyde

Description

Contextualization within Benzaldehyde (B42025) Derivatives and Alkenyl Arene Chemistry

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. wisdomlib.orgwikipedia.org They are widely utilized in the manufacturing of dyes, perfumes, and pharmaceuticals. britannica.comvedantu.com The reactivity of the aldehyde group allows for a variety of transformations, including oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and participation in numerous condensation reactions to form larger, more complex structures. wikipedia.orgbritannica.com

Alkenyl arenes, hydrocarbons containing a carbon-carbon double bond attached to an aromatic ring, are also of great importance in chemical synthesis and materials science. virginia.eduacs.org The introduction of an alkenyl group to an aromatic ring can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions and Friedel-Crafts type alkenylations. oup.comacs.orgrsc.org These compounds serve as precursors to polymers, fine chemicals, and biologically active molecules.

2-(Prop-1-en-1-yl)benzaldehyde uniquely combines the functionalities of both these classes. The presence of the aldehyde group ortho to the prop-1-en-1-yl substituent on the benzene (B151609) ring creates a sterically defined and electronically distinct environment, influencing the reactivity of both functional groups and enabling unique synthetic applications.

Significance as a Versatile Synthetic Intermediate and Reactive Scaffold in Organic Synthesis

The dual functionality of this compound makes it a highly versatile intermediate in organic synthesis. The aldehyde can undergo typical reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the alkenyl group can participate in reactions like hydrogenation, epoxidation, and various cycloadditions.

This bifunctionality allows for sequential or domino reactions, where transformations at one site can be followed by reactions at the other, leading to the rapid construction of complex molecular frameworks. For instance, the aldehyde can be used to introduce a new stereocenter, and the double bond can be subsequently functionalized to build intricate ring systems. This capacity for diversification makes this compound a valuable starting material for the synthesis of natural products and pharmaceutical agents.

Overview of Key Research Trajectories and Academic Relevance

Current research involving this compound and related structures is focused on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously exploring new and more efficient ways to synthesize substituted benzaldehydes and to introduce alkenyl groups onto aromatic rings. acs.orgacs.org This includes the use of innovative catalysts and reaction conditions to improve yields and selectivities.

Exploration of Cyclization Reactions: The proximity of the aldehyde and alkenyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic and carbocyclic systems, which are common motifs in biologically active compounds.

Application in Total Synthesis: The unique reactivity of this compound makes it an attractive building block for the total synthesis of complex natural products. Its ability to serve as a scaffold for the introduction of multiple functional groups and stereocenters is particularly valuable in this context.

Materials Science: Alkenyl arenes are precursors to a wide range of polymers and functional materials. myskinrecipes.com Research is ongoing to explore how the incorporation of the aldehyde functionality in molecules like this compound can be used to create novel polymers with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-[(E)-prop-1-enyl]benzaldehyde |

InChI |

InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+ |

InChI Key |

GMCCYLYNCRYFNB-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/C1=CC=CC=C1C=O |

Canonical SMILES |

CC=CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Prop 1 En 1 Yl Benzaldehyde and Its Structural Analogs

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The precise control over chemical reactivity (chemoselectivity), positional outcome (regioselectivity), and spatial arrangement of atoms (stereoselectivity) is paramount in modern organic synthesis. The synthesis of 2-(prop-1-en-1-yl)benzaldehyde, which features both an aldehyde and an alkene functional group, presents a unique challenge that has been addressed through various sophisticated strategies.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki–Miyaura)

Transition metal catalysis is a cornerstone for the formation of carbon-carbon bonds, offering powerful tools for the synthesis of alkenylbenzaldehydes.

Heck Reaction : While direct Heck coupling to form this compound is less commonly documented, the principles of this reaction are applicable. The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. In a hypothetical synthesis, 2-iodobenzaldehyde (B48337) could be coupled with propene to form the desired product. The challenge lies in controlling the regioselectivity of the alkene insertion and preventing side reactions involving the aldehyde group.

Sonogashira Coupling : This reaction provides a highly efficient route to an alkyne precursor of the target molecule. The Sonogashira coupling involves a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. For instance, 2-iodobenzaldehyde can be coupled with propyne (B1212725) using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide (CuI) co-catalyst. This yields 2-(prop-1-yn-1-yl)benzaldehyde, which can then be selectively reduced to the (Z)- or (E)-alkene, this compound, using methods like Lindlar's catalyst for the cis-alkene or a dissolving metal reduction for the trans-alkene. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for achieving high yields, often exceeding 70%.

Suzuki–Miyaura Coupling : This cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a versatile method for creating carbon-carbon bonds. To synthesize this compound, 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) could be reacted with a propenylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high tolerance for various functional groups, including the aldehyde moiety.

A comparative overview of catalyst performance in related C-H alkynylation reactions, a process analogous to these coupling strategies, highlights the importance of the chosen metal catalyst.

| Catalyst | Oxidant | Solvent | Yield (%) |

| [Cp*RhCl₂]₂ | Cu(OAc)₂ | DCE | 75 |

| RuCl₃·nH₂O | Ag₂CO₃ | Toluene | 62 |

| Co(acac)₂ | DDQ | DMF | 58 |

This table illustrates catalyst efficiency in C-H alkynylation, a related transformation for forming the carbon-carbon bond at the ortho position of a benzaldehyde (B42025).

Organocatalytic Approaches and Asymmetric Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems, offering unique reactivity and opportunities for asymmetric synthesis.

Chiral phosphoric acids have been successfully employed in the asymmetric hydroxyl alkylation of 2-substituted indoles with aldehydes, demonstrating the potential of organocatalysis to control stereochemistry in reactions involving aldehyde substrates. rsc.org In the context of this compound analogs, a chiral organocatalyst could be used to direct the enantioselective addition of a nucleophile to the aldehyde or to catalyze a reaction at the propenyl side chain. rsc.org

For asymmetric synthesis, chiral auxiliaries or catalysts are employed to favor the formation of one enantiomer over the other. For example, asymmetric allylation reactions using chiral titanium catalysts, such as titanium(IV) isopropoxide with (R)-BINOL, have achieved excellent enantioselectivity in related systems. smolecule.com Similarly, the asymmetric allylation of benzaldehyde using tartrate ester-modified allylboronates has been studied, yielding products with high enantiomeric excess (e.g., 78% e.e.). nih.gov These methods could be adapted to create chiral centers within structural analogs of this compound.

Multi-Component Reaction Design and Development

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach is convergent and atom-economical. researchgate.net

The design of an MCR to produce this compound or its derivatives could involve, for example, a reaction between a 2-halobenzaldehyde, a propene equivalent, and a third component that facilitates the coupling. Photoredox-catalyzed MCRs, such as the Petasis reaction, have been developed for the synthesis of functionalized amines from components including benzaldehydes and boronic acids. researchgate.net Furthermore, three-component reactions involving phenols, aromatic aldehydes, and malononitrile (B47326) have been used to synthesize various heterocyclic compounds under mechanochemical ball milling conditions, highlighting the versatility of MCRs. rsc.org While a direct MCR for the target compound is not explicitly detailed, these examples showcase the potential for designing novel, efficient one-pot syntheses for complex benzaldehyde derivatives. rsc.orgrsc.org

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com This paradigm is increasingly influencing the development of synthetic routes for fine chemicals like this compound.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a central principle of green chemistry, focusing on maximizing the incorporation of all reactant materials into the final product. yale.edu Synthetic methods with high atom economy, such as addition and cycloaddition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts.

Atom Economy : MCRs are inherently atom-economical. researchgate.net For example, a three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization, incorporating the majority of the atoms from the starting aldehyde, malononitrile, and enol. rsc.org Applying this mindset to the synthesis of this compound would favor addition-type reactions over multi-step sequences that require protecting groups or generate significant waste. sigmaaldrich.comrsc.org

Solvent-Free Methodologies : Eliminating solvents reduces waste, cost, and safety hazards. greenchemistry-toolkit.org Mechanochemistry, such as ball milling, has been used to conduct MCRs under solvent-free conditions at ambient temperature. rsc.org This technique has been successfully applied to the synthesis of various chromene and pyran derivatives from aldehydes. rsc.org Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times and energy consumption, sometimes allowing for solvent-free conditions. smolecule.com For instance, derivatives of the target compound have been synthesized in just 5 minutes at 90°C under microwave irradiation. smolecule.com

Catalyst Recycling and Reusability Studies

The use of catalytic reagents is superior to stoichiometric ones, and developing recyclable catalysts enhances the sustainability of a process. yale.edu

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous for their ease of separation and recycling. In the context of synthesizing precursors to this compound, palladium-supported catalysts (e.g., Pd/Al₂O₃) have been developed for Sonogashira couplings. These heterogeneous catalysts can be recovered by simple filtration after the reaction and reused for multiple cycles (e.g., up to five) without a significant loss of catalytic activity. This approach not only reduces the cost associated with expensive transition metal catalysts but also minimizes metal contamination in the final product and waste streams.

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

| Nucleophilic Substitution | 68–72 | Moderate | Low | High (solvent waste) |

| Sonogashira Coupling (Homogeneous) | 75–85 | Low | High | Moderate |

| C–H Alkynylation | 58–75 | High | Medium | Low (atom-economical) |

| Sonogashira Coupling (Heterogeneous) | ~75-85 | High | Medium (recyclable) | Low (recyclable catalyst) |

This table provides a comparative analysis of different synthetic methods, highlighting the advantages of heterogeneous catalysis in terms of scalability and environmental impact.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Prop 1 En 1 Yl Benzaldehyde

Aldehyde Group Reactivity and Transformations

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Its reactivity is influenced by the electronic effects of the aromatic ring and the adjacent alkenyl group.

Nucleophilic Addition Pathways and Cascade Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.pub Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

The aldehyde functionality in 2-(prop-1-en-1-yl)benzaldehyde can participate in various nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard or organolithium reagents to form secondary alcohols. The addition of cyanide ion, followed by protonation, results in the formation of a cyanohydrin. pressbooks.pub

Furthermore, the strategic placement of the aldehyde and alkenyl groups allows for cascade reactions. These are multi-step reactions where the product of one step becomes the reactant for the next, all occurring in a single pot. For example, a nucleophilic addition to the aldehyde could be followed by an intramolecular reaction involving the double bond, leading to the formation of complex cyclic structures.

Condensation and Cyclization Processes

Aldol (B89426) condensation is a characteristic reaction of aldehydes, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com this compound can undergo aldol condensation reactions with other carbonyl compounds. smolecule.com

The proximity of the aldehyde and the prop-1-en-1-yl group facilitates intramolecular cyclization reactions. Acid-catalyzed cyclization of similar o-alkenylbenzaldehydes can lead to the formation of various fused ring systems. For instance, Prins-type cyclizations, involving the reaction of an alkene with an aldehyde, can be used to construct tetrahydropyran (B127337) rings. nsc.ruabo.fi Research has shown that treating o-propargyl alcohol benzaldehydes with acid can result in the formation of dibenzo[a,f]azulene-12-ones. researchgate.net

In a notable example, the reaction of 2-propargylbenzaldehydes with ammonium (B1175870) acetate (B1210297) can lead to the synthesis of 3-benzylisoquinolines through a domino imination/cycloisomerisation process. rsc.org

Oxidation and Reduction Chemistry under Controlled Conditions

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. smolecule.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).

Conversely, the aldehyde can be reduced to a primary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this reduction.

Recent studies have demonstrated tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes mediated by CuI/TBHP, indicating that the aldehyde can be oxidized to a carboxylic acid in situ, which then undergoes further reaction. acs.orgnih.gov

Alkenyl Moiety Transformations and Selectivity

The prop-1-en-1-yl group, being an alkene, is electron-rich and thus susceptible to attack by electrophiles and can also participate in radical reactions and cycloadditions.

Electrophilic and Radical Additions to the Olefin

The double bond in the prop-1-en-1-yl group can undergo electrophilic addition reactions. smolecule.com For example, it can react with hydrogen halides (HX) to form the corresponding haloalkane. The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, in some cases, anti-Markovnikov addition can be observed due to steric effects.

Radical additions to the double bond are also possible. These reactions are typically initiated by a radical initiator and proceed via a radical chain mechanism. For example, the hydrosilylation of alkenes with reagents like (Me₃Si)₃SiH can occur in water under dioxygen initiation, often with high stereoselectivity. conicet.gov.ar Oxidative radical cascades involving this compound can be initiated by peroxides, leading to the formation of spirocyclic or fused ring systems. smolecule.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The alkenyl group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. While this compound itself is not a diene, it can act as a dienophile in reactions with suitable dienes.

[2+2] cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often photochemically induced.

Furthermore, [3+2] cycloaddition reactions of this compound with alkynes can be used to construct five-membered heterocyclic systems. smolecule.com These reactions can be promoted by metal catalysts such as nickel(0) and copper(I). smolecule.com

Recent research has explored the enantioselective reductive Heck hydroarylation of alkenes, using (Z)-2-(prop-1-en-1-yl)benzaldehyde as a model substrate. nih.govchemrxiv.org This reaction involves the coupling of the alkene with an aryl iodide to form a new C-C bond.

Below is a table summarizing some of the key reactions of this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Aldehyde | Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohol | pressbooks.pub |

| Aldehyde | Aldol Condensation | Other Carbonyls, Base/Acid | β-Hydroxy Carbonyl, Enone | sigmaaldrich.comsmolecule.com |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid | smolecule.com |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | thieme-connect.de |

| Aldehyde & Alkene | Cascade Cyclization | Acid | Fused/Spirocyclic Rings | smolecule.comresearchgate.net |

| Alkene | Electrophilic Addition | HX (e.g., HBr, HCl) | Haloalkane | smolecule.comlibretexts.org |

| Alkene | Radical Addition | Radical Initiator, H-donor | Alkane | smolecule.comconicet.gov.ar |

| Alkene | Cycloaddition | Dienes, Alkynes | Cyclic Compounds | smolecule.compku.edu.cn |

| Alkene | Reductive Heck Reaction | Aryl Iodide, Pd catalyst | Arylated Product | nih.govchemrxiv.org |

Olefin Metathesis and Cross-Coupling Reactivity at the Alkenyl Site

The prop-1-en-1-yl substituent in this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably olefin metathesis and palladium-catalyzed cross-coupling reactions. These transformations allow for the elaboration of the alkenyl side chain, leading to more complex molecular architectures.

Olefin metathesis, a powerful tool in organic synthesis, involves the redistribution of alkene bonds, typically catalyzed by ruthenium or molybdenum complexes. While direct examples of olefin metathesis on this compound are not extensively documented in readily available literature, the reactivity of analogous systems provides significant insight. For instance, dienes derived from related ortho-alkenyl benzaldehydes have been successfully employed in ring-closing metathesis (RCM) to construct various carbo- and heterocyclic ring systems. researchgate.netresearchgate.net In a typical RCM reaction, a diene is treated with a ruthenium catalyst, such as Grubbs' second-generation catalyst, to form a new cyclic alkene with the concomitant release of a small olefin like ethylene. psu.edu The success of these reactions on similar substrates suggests that this compound could be a viable precursor for RCM following its conversion to a suitable diene.

A significant and well-documented example of the reactivity of the alkenyl site is its participation in palladium-catalyzed cross-coupling reactions. A notable application is the enantioselective reductive Heck hydroarylation of (E)-2-(prop-1-en-1-yl)benzaldehyde. chemrxiv.orgnih.gov This reaction, facilitated by a transient directing group strategy, allows for the stereoselective formation of a new carbon-carbon bond at the benzylic position of the propenyl group. In this process, the aldehyde functionality reversibly forms an imine with a chiral amino acid, which then acts as a transient directing group to guide the palladium catalyst for a stereocontrolled migratory insertion of the alkene into a Pd-Ar bond. This is followed by reductive elimination to afford the hydroarylated product with high enantioselectivity. The use of a ketone analogue, 1-(2-(prop-1-en-1-yl)phenyl)ethan-1-one, resulted in only trace amounts of the product, highlighting the crucial role of the aldehyde in forming the necessary directing imine. chemrxiv.orgnih.gov

The general mechanism for such a palladium-catalyzed reductive Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the alkene. The transient directing group then facilitates the migratory insertion of the alkene into the Pd-aryl bond, and a subsequent reduction step, often involving a hydride source, yields the final product and regenerates the Pd(0) catalyst.

Table 1: Enantioselective Reductive Heck Hydroarylation of (E)-2-(prop-1-en-1-yl)benzaldehyde with Aryl Iodides

| Entry | Aryl Iodide | Catalyst System | Product | Yield (%) | ee (%) |

| 1 | 4-iodoanisole | Pd(OAc)₂, L-tert-leucine, TMA·HCO₂ | 2-(1-(4-methoxyphenyl)propyl)benzaldehyde | 85 | 98 |

| 2 | 4-iodophenol | Pd(OAc)₂, L-tert-leucine, TMA·HCO₂ | 2-(1-(4-hydroxyphenyl)propyl)benzaldehyde | 76 | 97 |

| 3 | methyl 4-iodobenzoate | Pd(OAc)₂, L-tert-leucine, TMA·HCO₂ | methyl 4-(1-(2-formylphenyl)propyl)benzoate | 94 | >99 |

| 4 | 3-iodopyridine | Pd(OAc)₂, L-tert-leucine, TMA·HCO₂ | 2-(1-(pyridin-3-yl)propyl)benzaldehyde | 65 | 95 |

Data compiled from studies on transient directing group strategies in palladium catalysis. nih.govsnnu.edu.cn

Aromatic Ring Functionalization and Ortho-Effects

The presence of the aldehyde and the prop-1-en-1-yl group at the ortho position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system. The aldehyde, in particular, can act as a directing group, facilitating the functionalization of the aromatic C-H bonds, especially at the adjacent ortho position. This "ortho-effect" is a powerful tool for the regioselective introduction of new substituents and the construction of fused ring systems.

Directed Functionalization Strategies

A prominent strategy for the ortho-functionalization of this compound and related compounds involves the use of transient directing groups. nih.govsnnu.edu.cn In this approach, the aldehyde reversibly reacts with a chiral amine or hydrazine (B178648) to form an imine or hydrazone in situ. This newly formed group then acts as a directing group, coordinating to a transition metal catalyst and positioning it in close proximity to the ortho C-H bond of the aromatic ring. This facilitates the cleavage of the C-H bond and subsequent functionalization.

Rhodium-catalyzed C-H activation is a prime example of this strategy. For instance, the annulation of benzaldehydes with alkynes to form indenones can be achieved using a rhodium catalyst in the presence of a hydrazide. nih.gov The aldehyde first forms a hydrazone, which directs the rhodium catalyst to the ortho C-H bond. After C-H activation, the resulting metallacycle undergoes insertion of the alkyne, followed by cyclization and hydrolysis of the hydrazone to yield the indenone product. This method demonstrates the power of transient directing groups to enable reactions that would otherwise be difficult to achieve selectively.

Annulation and Ring-Forming Reactions

The ortho-disposed aldehyde and alkenyl functionalities in this compound make it an excellent substrate for annulation reactions, leading to the formation of polycyclic aromatic systems. A key example is the benzannulation reaction to synthesize substituted naphthalenes. smolecule.comacs.org In this reaction, a 2-(alkynyl)benzaldehyde, a close structural relative of this compound, undergoes a formal [4+2] cycloaddition with an alkyne in the presence of a Lewis acid catalyst, such as copper(I) triflate. smolecule.com The reaction proceeds through coordination of the catalyst to both the aldehyde and the alkyne, followed by an intramolecular cyclization and subsequent aromatization to afford the naphthalene (B1677914) derivative. The regioselectivity of this reaction is often controlled by the electronic properties of the alkyne substrate. Given the structural similarities, it is conceivable that this compound could participate in similar annulation strategies, potentially after oxidation of the alkenyl group to an alkynyl group.

Furthermore, cobalt-catalyzed annulation reactions of salicylaldehydes (which feature an ortho-hydroxyl group) with alkynes have been shown to produce chromones and 4-chromanones, demonstrating the utility of ortho-substituted benzaldehydes in the synthesis of heterocyclic ring systems. ntu.edu.sgdicp.ac.cn These reactions proceed through a distinct mechanism involving C-H oxidative addition of the aldehyde, hydrometalation, and subsequent cyclization.

Table 2: Annulation Reactions of Ortho-Substituted Benzaldehydes

| Entry | Benzaldehyde Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 2-Phenylacetylenylbenzaldehyde | Diphenylacetylene | Cu(OTf)₂ | 1,2,3-Triphenylnaphthalene | 85 |

| 2 | 2-Phenylacetylenylbenzaldehyde | 1-Phenyl-1-propyne | Cu(OTf)₂ | 1,3-Dimethyl-2-phenylnaphthalene | 78 |

| 3 | Salicylaldehyde | Diphenylacetylene | CoBr₂/dcype | 2,3-Diphenylchromone | 92 |

| 4 | Benzaldehyde | Diphenylacetylene | [RhCp*Cl₂]₂/AgSbF₆ | 2,3-Diphenylindenone | 88 |

This table presents representative yields from studies on benzannulation and rhodium/cobalt-catalyzed annulation reactions. nih.govsmolecule.comntu.edu.sg

Theoretical and Computational Chemistry Studies of 2 Prop 1 En 1 Yl Benzaldehyde

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. For 2-(prop-1-en-1-yl)benzaldehyde, the interplay between the aromatic ring, the aldehyde group, and the propenyl substituent creates a unique electronic landscape that can be analyzed using various computational methods.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals in this compound are critical for understanding its role in chemical reactions.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to be delocalized across the π-system of the benzene (B151609) ring and the propenyl group, reflecting the electron-rich nature of this conjugated system. The LUMO, conversely, is likely to be centered on the electron-withdrawing aldehyde group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Delocalized across the benzene ring and propenyl group |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the aldehyde group (C=O) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences kinetic stability and overall reactivity |

Charge Distribution and Reactivity Prediction

The distribution of electron density within this compound provides a more detailed picture of its reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. These calculations would likely reveal a significant partial positive charge on the carbonyl carbon of the aldehyde group, making it a primary electrophilic site. The oxygen atom of the carbonyl group would, in turn, carry a substantial partial negative charge.

The propenyl group's influence on the aromatic ring's electron density can also be quantified. The ortho-position of the aldehyde group, where the propenyl substituent is located, will have its electronic character modulated by this group. This specific positioning is crucial as it influences the molecule's intramolecular reactivity and potential for cyclization reactions. smolecule.com For instance, the unique arrangement allows for distinct reaction pathways not as readily available to other isomers. smolecule.com

| Atomic Site | Predicted Partial Charge | Implied Reactivity |

| Carbonyl Carbon | Positive (δ+) | Electrophilic, susceptible to nucleophilic attack |

| Carbonyl Oxygen | Negative (δ-) | Nucleophilic, can act as a hydrogen bond acceptor |

| Aromatic Ring Carbons | Varied, influenced by substituents | Can participate in electrophilic aromatic substitution |

| Propenyl Group Carbons | Varied | Can undergo addition reactions |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Transition State Characterization and Energy Landscape Mapping

For any proposed reaction mechanism, the identification and characterization of the transition state are paramount. Computational methods, such as Density Functional Theory (DFT), can be employed to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

In the context of this compound, a key area of investigation is its propensity for intramolecular cyclization. For example, in radical cyclization reactions, a 5-exo-trig pathway is often favored. smolecule.com Computational modeling can map the energy landscape of this process, starting from the initial radical formation, proceeding through the transition state for the cyclization, and ending with the final ring-closed product. This mapping would reveal the relative energies of all species along the reaction coordinate, confirming the feasibility of the proposed mechanism.

Computational Modeling of Catalytic Cycles

Many reactions involving this compound may be catalyzed. Computational chemistry can model the entire catalytic cycle, including the interaction of the substrate with the catalyst, the transformation of the substrate, and the regeneration of the catalyst. For instance, if a transition metal catalyst is used, calculations can elucidate the coordination of the benzaldehyde (B42025) to the metal center, the oxidative addition or reductive elimination steps, and the energetics of each step in the cycle. This level of detail is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the propenyl group to the benzene ring and the C-C bond connecting the aldehyde group to the ring, gives rise to different conformers.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules like this compound, providing valuable data that aids in experimental characterization. Methods such as Density Functional Theory (DFT) are frequently employed to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). bohrium.combohrium.com

Theoretical vibrational analysis can precisely assign absorption bands in infrared and Raman spectra to specific molecular motions, such as the characteristic stretches of the aldehyde C=O group, the C=C bond of the propenyl moiety, and various C-H bonds within the aromatic ring and the alkene chain. researchgate.net For instance, the aldehyde C=O stretch is typically predicted to appear around 1700 cm⁻¹.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). bohrium.com These calculations help in the assignment of experimental spectra, predicting the resonance of the aldehydic proton in the δ 9.8–10.2 ppm region and the distinct signals for the vinylic and methyl protons of the propenyl group. The electronic absorption spectrum (UV-Vis), calculated via Time-Dependent DFT (TD-DFT), provides insight into the electronic transitions, with the π-conjugated system of this compound expected to show significant absorption bands. researchgate.netsci-hub.se

Beyond individual molecules, computational methods illuminate the nature of intermolecular interactions that govern the condensed-phase behavior of the compound. Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts in a crystal lattice. bohrium.comnih.gov This method allows for the decomposition of the crystal packing into specific interactions, such as C-H···O, C-H···π, and π-π stacking interactions, and calculates their relative contributions. nih.goviucr.org

Molecular Electrostatic Potential (MEP) maps are another vital tool, which identify the electron-rich and electron-deficient regions of a molecule. nih.goviucr.org For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a site for nucleophilic attack (red region) and the aldehydic proton as an electrophilic site (blue region), providing a roadmap for its reactivity and intermolecular hydrogen bonding capabilities. iucr.org

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Technique | Predicted Feature | Approximate Value/Region | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency (ν) | ~1700 cm⁻¹ | C=O stretch of aldehyde |

| FT-IR | Vibrational Frequency (ν) | ~1600 cm⁻¹ | C=C stretch of propenyl group |

| ¹H NMR | Chemical Shift (δ) | 9.8–10.2 ppm | Aldehydic proton (-CHO) |

| ¹H NMR | Chemical Shift (δ) | 5.5–7.0 ppm | Vinylic protons (-CH=CH-) |

| ¹³C NMR | Chemical Shift (δ) | 190–200 ppm | Carbonyl carbon (C=O) |

Note: The values presented in this table are representative and based on computational studies of analogous benzaldehyde derivatives. Specific experimental and computational values for this compound may vary.

In Silico Design and Optimization of Catalysts and Reagents

The principles of in silico design are instrumental in accelerating the discovery and optimization of catalysts and reagents for reactions involving this compound. Computational methods allow for the high-throughput virtual screening of potential catalysts, saving significant time and resources compared to purely experimental approaches. mdpi.com

For reactions targeting the aldehyde functionality, such as aldol (B89426) condensations or reductions, computational models can predict the efficacy of various catalysts. nih.gov For example, DFT calculations can be used to model the reaction mechanism, determine activation energies, and predict the stereoselectivity of asymmetric catalysts. mdpi.com This is particularly relevant for designing chiral catalysts for enantioselective additions to the carbonyl group.

Similarly, for reactions involving the propenyl group, such as cycloadditions, cross-coupling reactions, or hydrogenations, computational chemistry provides deep mechanistic insights. smolecule.com For instance, in a potential [3+2] cycloaddition reaction, DFT calculations can elucidate the reaction mechanism, predict regioselectivity, and analyze the frontier molecular orbitals (HOMO-LUMO) of the reactants to understand their reactivity. smolecule.com

The process of in silico catalyst design often involves creating a virtual library of catalyst candidates (e.g., metal-ligand complexes) and using computational tools to predict their performance based on key descriptors. mdpi.com These descriptors can be steric (e.g., ligand cone angle) or electronic (e.g., charge on the metal center) and are correlated with experimental outcomes like yield and enantioselectivity through Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com This approach enables the rational design of new, more efficient catalysts and the optimization of reaction conditions, such as the choice of solvent. mdpi.com

Table 2: Computational Approaches for Catalyst and Reagent Design

| Computational Method | Application | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Transition state geometries, activation energies, reaction pathways |

| Molecular Docking | Predicting substrate-catalyst binding | Binding affinities, preferred binding modes |

| Quantitative Structure-Activity Relationship (QSAR) | Screening catalyst libraries | Predictive models for catalyst performance (e.g., yield, enantioselectivity) |

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Investigations

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the complex structures and dynamic processes of molecules like 2-(Prop-1-en-1-yl)benzaldehyde.

In the study of chemical reactions involving this compound, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for identifying transient intermediates. For instance, in palladium-catalyzed reactions, these NMR methods can help characterize the structure of organometallic intermediates. While specific studies on this exact compound are not detailed in the provided results, the application of these techniques is standard practice in organic synthesis to understand reaction pathways. For example, in related systems, 2D NMR has been used to confirm the structure of products formed from reactions involving similar benzaldehyde (B42025) derivatives. researchgate.neteie.gr The analysis of cross-peaks in these spectra allows for the assignment of protons and carbons, revealing the connectivity and spatial relationships within fleeting reaction species.

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational flexibility and rotational barriers in molecules. For this compound, DNMR could be used to investigate the rotation around the single bond connecting the propenyl group to the benzene (B151609) ring and the bond between the aldehyde group and the ring. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these rotations. unibo.it Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with DNMR to model the different conformations and transition states, providing a deeper understanding of the molecule's dynamic behavior. unibo.itresearchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized compounds and for monitoring the progress of reactions. umich.edumdpi.com In the synthesis of derivatives of this compound, HRMS provides precise mass measurements, which can be used to confirm the identity of the desired products and any byproducts. rsc.orgacs.org For example, in a Claisen-Schmidt condensation reaction to form a chalcone, HRMS analysis would confirm the exact mass of the product, corroborating the successful formation of the new carbon-carbon bond. mdpi.com This technique is also used to detect and identify intermediates in reaction mixtures, providing valuable mechanistic information. acs.orgsemanticscholar.org

| Analytical Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Product Confirmation | Provides exact mass and elemental composition of the final product. umich.edumdpi.comrsc.org |

| Reaction Monitoring | Allows for the identification of intermediates and byproducts during a reaction. acs.orgsemanticscholar.org | |

| Structural Elucidation | In conjunction with fragmentation studies, helps to determine the structure of unknown compounds. nih.govuky.edu |

In-Situ Spectroscopic Probes for Real-Time Reaction Monitoring (e.g., IR, UV-Vis)

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy, allow for the real-time monitoring of chemical reactions. acs.org By observing changes in the vibrational or electronic spectra of the reaction mixture over time, it is possible to track the disappearance of reactants and the appearance of products. acs.org For instance, in a reaction involving the aldehyde group of this compound, the characteristic C=O stretching frequency in the IR spectrum (around 1700 cm⁻¹) could be monitored to follow the reaction progress. mdpi.com Similarly, changes in the UV-Vis spectrum can indicate the formation of conjugated systems or the consumption of chromophores. This real-time data is invaluable for optimizing reaction conditions and understanding reaction kinetics. In some cases, in-situ inhibitor synthesis has been monitored using techniques like FTIR to confirm the formation of the desired compound on a metal surface. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment in Derivatives

When this compound is used to synthesize chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute stereochemistry of the products. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. unist.ac.kr The resulting spectrum, often referred to as a Cotton effect, is characteristic of a particular enantiomer. mdpi-res.com By comparing the experimental CD or ORD spectrum with that predicted by theoretical calculations or with the spectra of known compounds, the absolute configuration of the newly synthesized chiral molecule can be determined. unibo.it This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may be active or safe. researchgate.net

Applications and Advanced Materials Science Leveraging 2 Prop 1 En 1 Yl Benzaldehyde As a Building Block

Precursor in Polymer Chemistry and Macromolecular Synthesis

The presence of both an aldehyde and a prop-1-en-1-yl group on the same aromatic scaffold makes 2-(prop-1-en-1-yl)benzaldehyde a molecule of interest in polymer chemistry. These two functional groups offer orthogonal handles for polymerization and post-polymerization modification, enabling the synthesis of advanced polymeric materials with tailored properties.

As a monomer, this compound can participate in polymerization reactions through its alkenyl group. The prop-1-en-1-yl substituent can undergo polymerization via various mechanisms, including radical, cationic, and coordination polymerization, to form a polymer backbone. nih.govd-nb.info The pendant benzaldehyde (B42025) groups along the polymer chain then introduce a high degree of functionality. These aldehyde moieties can serve as reactive sites for a multitude of post-polymerization modifications. For instance, they can be transformed into other functional groups, such as alcohols, carboxylic acids, or imines, thereby altering the physical and chemical properties of the polymer.

The copolymerization of this compound with other vinyl monomers allows for the precise tuning of the resulting copolymer's characteristics. By adjusting the comonomer feed ratio, the density of aldehyde functionalities along the polymer backbone can be controlled. This approach is valuable for creating materials with specific properties, such as tailored hydrophilicity, reactivity, or thermal stability. Aromatic aldehydes are known to be challenging to polymerize cationically, but copolymerization with more reactive monomers like vinyl ethers has been demonstrated to be a viable strategy. shachemlin.com

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Polymer Structure | Key Features of Resulting Polymer |

| Radical Polymerization | Peroxide Initiators | Poly(this compound) | Branched or linear polymer with pendant aldehyde groups. d-nb.info |

| Cationic Polymerization | Lewis or Brønsted Acids | Poly(this compound) | Potentially forms a polymer with a regular structure. nih.gov |

| Coordination Polymerization | Ziegler-Natta or Metallocene Catalysts | Isotactic or Syndiotactic Polymer | Highly regular polymer structure with controlled stereochemistry. nih.gov |

| Copolymerization | Various, depending on comonomer | Copolymer with variable aldehyde content | Tunable properties based on the comonomer and its ratio. shachemlin.com |

This table presents potential polymerization pathways based on the functional groups of this compound and general polymerization principles. Specific experimental data for this compound is limited.

The bifunctional nature of this compound also makes it a candidate for use as a cross-linking agent to create advanced polymeric networks. benthamopen.commdpi.com Cross-linking transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and solvent resistance. researchgate.netacs.org

In one approach, the alkenyl group can be incorporated into a polymer backbone, and the pendant aldehyde groups can then be used for subsequent cross-linking reactions. For example, the aldehyde functionalities can react with diols, diamines, or other difunctional molecules to form acetal (B89532) or imine linkages, respectively, creating a cross-linked network. uni.lu This method allows for the formation of cross-linked materials with a high degree of control over the cross-link density and, consequently, the material properties.

Alternatively, the aldehyde group can be reacted first to form a prepolymer, which is then cross-linked through the prop-1-en-1-yl groups via a polymerization reaction. This strategy is particularly useful for creating thermosetting resins.

Building Block for Complex Organic Architectures and Heterocyclic Systems

The unique combination of functional groups in this compound provides a versatile platform for the synthesis of complex organic molecules, including heterocyclic frameworks and macrocycles.

Substituted benzaldehydes are key starting materials in the synthesis of a wide variety of heterocyclic compounds. researchgate.netrsc.orgrsc.org The aldehyde group can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other intermediates that can then undergo cyclization to form heterocyclic rings. nih.govmdpi.com For example, 2-azidobenzaldehydes are used in [4+2] annulation reactions to synthesize quinoline (B57606) derivatives. mdpi.com The presence of the prop-1-en-1-yl group on the benzaldehyde ring can influence the reactivity and substitution pattern of the resulting heterocyclic framework. This substituent can also serve as a handle for further synthetic transformations, allowing for the construction of more complex and diverse molecular architectures. researchgate.net

The synthesis of macrocycles and cage compounds often relies on template-directed reactions where a metal ion or other species organizes the precursor molecules into a specific geometry before the final ring-closing or cage-forming reaction. Benzaldehyde and its derivatives can play a crucial role in such syntheses. acs.orgrsc.orgresearchgate.net The aldehyde group can participate in Schiff base condensations with polyamines in the presence of a metal template to form macrocyclic imines, which can be subsequently reduced to the corresponding macrocyclic polyamines. acs.org

The 2-(prop-1-en-1-yl) substituent can add another dimension to the design of these complex architectures. It can act as a point of attachment for other molecular fragments or be involved in subsequent reactions to create more intricate, three-dimensional structures. The synthesis of macrocyclic derivatives from steroid-based starting materials has been demonstrated, highlighting the versatility of multi-step synthetic sequences in constructing complex macrocycles. nih.gov

Role in Catalyst Development and Ligand Design

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Substituted benzaldehydes can serve as valuable precursors for the synthesis of novel ligands for transition metal catalysts. benthamopen.comacademie-sciences.frresearchgate.net The aldehyde group provides a convenient handle for introducing other coordinating groups through condensation reactions.

For example, o-(diphenylphosphino)benzaldehyde is a well-known precursor for a variety of hemilabile ligands. academie-sciences.fr Hemilabile ligands have both a strong and a weak coordinating group, which can reversibly bind to a metal center, creating a vacant coordination site that is essential for catalytic activity. By analogy, this compound could be transformed into a range of new ligands. The aldehyde group could be reacted with amines or phosphines to introduce new donor atoms, while the prop-1-en-1-yl group could influence the steric and electronic properties of the resulting ligand, potentially leading to catalysts with novel reactivity and selectivity. Lanthanide-based metal-organic frameworks (MOFs) have also been shown to catalyze the acetalization of benzaldehyde, indicating the utility of benzaldehyde derivatives in heterogeneous catalysis. nih.govacs.org

Precursors for Chiral Ligands in Asymmetric Catalysis

There is no available data in the scientific literature detailing the use of this compound as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

Components in Organocatalytic Systems

No research has been found that describes the application of this compound as a component in organocatalytic systems.

Design and Synthesis of Advanced Optoelectronic Materials (e.g., Chromophores, Fluorophores)

Structure-Property Relationships for Light-Emitting Applications

There are no documented studies on the structure-property relationships of derivatives of this compound for light-emitting applications.

Supramolecular Assemblies and Functional Nanomaterials

The use of this compound in the formation of supramolecular assemblies or functional nanomaterials is not reported in the current scientific literature.

Future Research Directions and Emerging Paradigms in 2 Prop 1 En 1 Yl Benzaldehyde Chemistry

Development of Highly Sustainable and Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and cost-effective synthetic methodologies. For 2-(prop-1-en-1-yl)benzaldehyde, research is anticipated to move beyond traditional multi-step syntheses towards greener alternatives.

Biocatalysis: A promising avenue is the use of enzymatic transformations. Biocatalytic methods, such as those employing amine oxidases for the synthesis of aldehydes from primary amines, offer mild reaction conditions in aqueous media. nih.gov Engineered microorganisms could provide a platform for the production of aromatic aldehydes, minimizing the use of hazardous reagents and reducing waste. scispace.commit.edu Research into enzymes like ferulic acid decarboxylase and vanillyl alcohol oxidase, which can be used in temperature-directed whole-cell catalysis, could be adapted for the synthesis of this compound from renewable precursors. jeffleenovels.com

Catalytic Cross-Coupling: Modern catalytic cross-coupling reactions present another key area for development. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are powerful tools for forming the carbon-carbon bonds necessary to construct the 2-(prop-1-en-1-yl) substituent. nih.gov Future work will likely focus on using more earth-abundant and less toxic metals like nickel and on developing reactions that can be performed in environmentally benign solvents, including water. core.ac.ukrsc.org The direct C-H activation and coupling of simpler starting materials would represent a significant step forward in atom economy.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling previously challenging transformations under mild conditions. acs.orgyoutube.com This approach could be harnessed for the synthesis of this compound, for instance, through the coupling of an aryl halide with a propylene (B89431) equivalent, potentially offering high selectivity and efficiency. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks, reduced waste. | Enzyme discovery and engineering, substrate scope, catalyst stability. |

| Cross-Coupling | High yields, good functional group tolerance, well-established methods. | Use of precious metal catalysts, often requires harsh conditions and organic solvents. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Catalyst cost and stability, scalability of photochemical reactions. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique juxtaposition of the aldehyde and the conjugated alkene in this compound opens the door to novel chemical transformations.

Radical Cyclizations: A significant area of emerging research is the radical cyclization of 2-alkenyl benzaldehydes to produce valuable benzocycloketone structures like chroman-4-ones and indenones. rsc.orgrsc.org These reactions, which can be initiated by various radical precursors, offer a powerful method for the construction of complex polycyclic systems in a single step. researchgate.net Future research will likely explore new catalytic systems and radical initiation methods to enhance the scope and efficiency of these transformations.

Domino Reactions: The presence of two reactive functional groups allows for the design of domino or cascade reactions. For instance, a reaction could be initiated at the aldehyde, followed by a subsequent transformation involving the alkene, or vice versa. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material.

Asymmetric Catalysis: The development of enantioselective transformations of this compound is a key area for future exploration. This could involve the asymmetric reduction of the aldehyde, asymmetric additions to the carbon-carbon double bond, or asymmetric cyclization reactions, leading to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. eurekalert.orgrsc.org For this compound, these technologies can be applied in several ways.

De Novo Design: AI algorithms can be used for the de novo design of novel molecules with desired properties. By learning the structure-property relationships from existing data, these algorithms can propose new derivatives of this compound with enhanced reactivity or specific material properties.

Mechanistic Insights: Machine learning can also aid in elucidating reaction mechanisms by analyzing complex reaction data and identifying key intermediates and transition states. duke.edu This can provide a deeper understanding of the reactivity of this compound and guide the design of new and more efficient chemical transformations.

Table 2: Applications of AI/ML in this compound Chemistry

| Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Reaction Discovery | Predicting the feasibility of novel transformations. | Identification of new reactivity patterns and synthetic routes. |

| Process Optimization | Optimizing reaction conditions (e.g., catalyst, solvent, temperature). | Increased yields, reduced reaction times, and improved sustainability. |

| Material Design | Predicting the properties of polymers derived from the compound. | Accelerated discovery of new materials with tailored functionalities. |

| Mechanistic Studies | Analyzing kinetic and spectroscopic data to identify reaction pathways. | Deeper understanding of the fundamental reactivity of the molecule. |

Expansion into Novel Materials with Tunable Properties

The presence of a polymerizable alkene group and a reactive aldehyde functionality makes this compound an attractive monomer for the synthesis of novel materials.

Functional Polymers: The aldehyde group can be used as a handle for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of material properties. acs.org For example, polymers containing benzaldehyde (B42025) moieties have been investigated for applications in photoalignment. researchgate.net The related compound, 2-(prop-2-yn-1-yloxy)benzaldehyde, has been used to modify polymer properties and create advanced materials. chemimpex.com

Conjugated Polymers: The conjugated system of the propenyl group and the aromatic ring suggests that this compound could be a building block for π-conjugated polymers. mdpi.com These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Cationic copolymerization of benzaldehydes with vinyl ethers has been shown to produce well-defined alternating copolymers. acs.org

Degradable Polymers: The incorporation of acetal (B89532) linkages, which can be formed from the aldehyde group, into the polymer backbone could lead to the development of degradable polymers. These materials are of increasing importance for biomedical applications and for addressing the environmental challenges posed by plastic waste.

Contribution to Fundamental Understanding of Aldehyde and Alkene Reactivity in Aromatic Systems

The study of this compound can provide fundamental insights into the interplay of different functional groups within a single molecule.

Electronic and Steric Effects: The ortho-position of the propenyl group relative to the aldehyde is expected to exert significant electronic and steric effects on the reactivity of both functional groups. researchgate.net The electron-donating or -withdrawing nature of the propenyl group can influence the electrophilicity of the aldehyde's carbonyl carbon. ncert.nic.inquora.com Conversely, the electron-withdrawing aldehyde group affects the reactivity of the alkene and the aromatic ring. numberanalytics.com Detailed experimental and computational studies can quantify these effects and contribute to a more comprehensive understanding of substituent effects in aromatic systems. nih.govnih.govresearchgate.net

Conformational Analysis: The relative orientation of the propenyl and aldehyde groups will have a profound impact on the molecule's reactivity. Understanding the conformational preferences of this compound is crucial for predicting its behavior in chemical reactions and its ability to interact with biological targets or self-assemble into ordered materials.

Synergistic Reactivity: Research into this molecule can uncover synergistic effects where the two functional groups work in concert to enable unique reactivity not observed in simpler molecules containing only an aldehyde or an alkene. This can lead to the discovery of new chemical transformations and a deeper appreciation of the principles of molecular design.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(Prop-1-en-1-yl)benzaldehyde and its derivatives under microwave-assisted conditions?

- Methodology :

- Step 1 : React 2-fluorobenzaldehyde with dialkylamines (e.g., pyrrolidine) in DMF using potassium carbonate as a base.

- Step 2 : Heat the mixture at 150°C under microwave irradiation for 20 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1).

- Step 3 : Extract with ethyl acetate, wash with ammonium chloride solution, dry over MgSO₄, and concentrate under reduced pressure. Typical yields exceed 90% .

- Optimization : Adjust microwave power and solvent polarity to reduce side reactions.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Techniques :

- 1H/13C NMR : Confirm regiochemistry and aldehyde proton integration (δ ~10.01 ppm in DMSO-d₆) .

- FTIR : Validate aldehyde C=O stretch (~1700 cm⁻¹) and alkene C=C stretch (~1600 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀O).

- TLC : Monitor reaction progress using silica gel plates with UV visualization .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Approach :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for nucleophilic substitution reactions .

- Catalyst Selection : Evaluate Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for cross-coupling) .

- Temperature Gradients : Use microwave reactors to rapidly assess thermal stability of intermediates .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be integrated into studying the reactivity of this compound?

- Workflow :

- DFT Calculations : Use Gaussian or ORCA to model transition states for [4+2] cycloadditions involving the α,β-unsaturated aldehyde. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

- Molecular Docking : Dock derivatives into enzyme active sites (e.g., acetylcholinesterase) using AutoDock Vina. Validate binding poses with MD simulations .

- Data Interpretation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies address low yields in cross-coupling reactions involving the aldehyde group of this compound?

- Solutions :

- Protecting Groups : Convert the aldehyde to an acetal using ethylene glycol to prevent undesired oxidation or side reactions during coupling .

- Catalytic Systems : Employ Pd(OAc)₂/XPhos with Cs₂CO₃ in toluene/water biphasic conditions for Suzuki-Miyaura couplings .

- Anhydrous Conditions : Use Schlenk techniques to exclude moisture, which can deactivate catalysts .

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Troubleshooting :

- Dynamic Effects : Check for restricted rotation in NOESY spectra if splitting patterns deviate from expected multiplicities.

- Impurity Identification : Compare HSQC/HMBC data with computational predictions (e.g., ACD/Labs NMR Workbook) to assign unexpected peaks .

- Solvent Artifacts : Re-run NMR in deuterated chloroform if DMSO-d₆ causes signal broadening .

Q. What crystallographic strategies are effective for resolving twinned crystals or disorder in this compound derivatives?

- Crystallography :

- Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to detect subtle disorder.

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and refine occupancy ratios for disordered atoms .

- Validation : Check ADDSYM in PLATON to identify missed symmetry elements contributing to pseudomerohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.